[1-(2-{[(5-Nitro-2-pyridinyl)amino]methyl}phenyl)-4-piperidinyl]methanol
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Description
This compound is a structurally diverse pyridinium salt . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Chemical Reactions Analysis
Pyridinium salts have been highlighted in terms of their reactivity . They are important as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .Scientific Research Applications
Metal-free Reduction of Nitro Aromatic Compounds
"[1-(2-{[(5-Nitro-2-pyridinyl)amino]methyl}phenyl)-4-piperidinyl]methanol" is related to compounds that serve as hydrogen donors in the metal-free reduction of nitro aromatic and heteroaromatic compounds. This capability facilitates the one-pot formation of β-amino esters, highlighting the crucial role of the pyridine nucleus in enabling this purely thermal reactivity of carbinols (Giomi, Alfini, & Brandi, 2011).
Synthesis and Crystal Structure Analysis
The chemical under discussion is structurally related to compounds synthesized through reactions involving piperidinyl groups. For instance, 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, synthesized from a related process, was characterized by spectroscopic techniques and X-ray crystallography, revealing its crystalline structure and conformation (Prasad et al., 2008).
Stereospecific Synthesis of Heterocycles
Conjugate additions of amino alcohols to vinyl sulfones, including processes involving piperidinyl groups, demonstrate a route to substituted pyrrolidines. This synthesis is notable for the stereospecific rearrangement of substituents, providing insights into the synthesis of complex heterocyclic structures (Back, Parvez, & Zhai, 2003).
Novel Pyridine Synthesis
The synthesis of novel pyridine derivatives utilizing piperidine as a starting material underscores the versatility of such compounds in organic synthesis. The formation of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile illustrates the utility of piperidinyl groups in constructing pyridine rings, contributing to the development of new molecules for further research and potential applications (Feng, 2011).
Zeolite Catalysis
Research into the intramolecular cyclization of amino alcohols like 5-amino-1-pentanol to piperidine bases in the presence of methanol or ethanol over zeolite catalysts showcases the application of piperidinyl-containing compounds in catalysis. This process not only highlights the catalytic potential of zeolites but also the versatility of piperidinyl groups in facilitating significant synthetic transformations (Reddy, Kulkarni, & Subrahmanyam, 1994).
Properties
IUPAC Name |
[1-[2-[[(5-nitropyridin-2-yl)amino]methyl]phenyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-13-14-7-9-21(10-8-14)17-4-2-1-3-15(17)11-19-18-6-5-16(12-20-18)22(24)25/h1-6,12,14,23H,7-11,13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHXZTUNVKUZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2CNC3=NC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319941 |
Source
|
Record name | [1-[2-[[(5-nitropyridin-2-yl)amino]methyl]phenyl]piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665722 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860610-89-5 |
Source
|
Record name | [1-[2-[[(5-nitropyridin-2-yl)amino]methyl]phenyl]piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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